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Compound of Interest

Compound Name: 2,6-Dichlorophenylthiourea

Cat. No.: B1300220

An In-Depth Technical Guide to 2,6-Dichlorophenylthiourea (CAS 6590-91-6): Properties,
Synthesis, and Research Applications

Introduction

2,6-Dichlorophenylthiourea, identified by CAS Number 6590-91-6, is a distinct organosulfur
compound belonging to the N-arylthiourea class.[1] Structurally, it is characterized by a thiourea
moiety attached to a dichlorinated phenyl ring, a scaffold that imparts significant chemical
reactivity and biological potential.[1] While seemingly a simple molecule, it serves as a valuable
building block in organic synthesis and has been explored for applications ranging from
agriculture to pharmacology.[1][2] Phenylthiourea derivatives are a cornerstone in medicinal
chemistry, recognized for their diverse biological activities, including enzyme inhibition and
antimicrobial and antitumor properties.[3][4][5]

This technical guide offers a comprehensive exploration of 2,6-Dichlorophenylthiourea,
designed for researchers and drug development professionals. It moves beyond a simple
recitation of data to provide field-proven insights into its synthesis, characterization, potential
applications, and safe handling. We will delve into the causality behind experimental choices
and present self-validating protocols, grounding all claims in authoritative references.

Chapter 1: Core Physicochemical and Structural
Properties
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A thorough understanding of a compound's physicochemical properties is the foundation of all
subsequent research and development. These parameters govern its solubility, stability,
reactivity, and potential for biological interaction.

Molecular Structure

The molecular architecture of 2,6-Dichlorophenylthiourea is fundamental to its chemical
behavior. The presence of two chlorine atoms at the ortho positions of the phenyl ring creates
significant steric hindrance, which can influence the conformation and reactivity of the adjacent
N-H bond and the thiourea group.[6]

Caption: 2D Chemical Structure of N-(2,6-dichlorophenyl)thiourea.

Physicochemical Data Summary

Quantitative data provides a clear, comparative baseline for experimental design. The
properties of 2,6-Dichlorophenylthiourea are summarized below.
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Property Value Reference(s)

CAS Number 6590-91-6 [1107]

Molecular Formula C7HeCI2N2S [11[71[8]

Molecular Weight 221.11 g/mol [71[81I9]
White to off-white crystalline

Appearance [1][710e]
powder

Melting Point 157-159 °C [71[9]

- _ 316.4 +52.0 °C (at 760

Boiling Point [71[9]
mmHg)

Density 1.563 + 0.06 g/cm3 (Predicted) [7119]
Sparingly soluble (>33.2

Water Solubility pating’y ( [1]
Hg/mL)
DMSO (Sparingly), Methanol

Solubility ) (Sparingly) [9]
(Slightly)

pKa 11.57 + 0.70 (Predicted) [1]09]

LogP 2.6-3.4 [7][10]
KUQHRGMPBWZVQR-

InChl Key [1]

UHFFFAOYSA-N

Chapter 2: Synthesis and Structural Elucidation

The reliable synthesis and unambiguous characterization of a target molecule are paramount

for its use in research. This chapter outlines a robust synthetic approach and the analytical

techniques required for structural validation.

Proposed Synthetic Pathway

The synthesis of N-arylthioureas is a well-established transformation in organic chemistry. A

common and efficient method proceeds via an isothiocyanate intermediate generated in situ.
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The proposed pathway for 2,6-Dichlorophenylthiourea starts from the commercially available
2,6-dichloroaniline.

The rationale for this two-step, one-pot approach is efficiency and high atom economy. First,
the primary amine (2,6-dichloroaniline) reacts with a thiocarbonyl source, such as thiophosgene
or, more safely, by reacting an amine with carbon disulfide in the presence of a base followed
by reaction with an activating agent, to form an isothiocyanate. This highly reactive
intermediate is not isolated but is immediately treated with ammonia (or an ammonium salt) to
yield the final thiourea product. A related protocol involves the reaction of 2,6-dichloroaniline
with ammonium thiocyanate in the presence of an acid catalyst, which generates the
isothiocyanate in situ.[6]

Reagent Addition: In Situ Formation:’ ucleophilic ck: urification:
i i 2,6-Dichlorophenyl - Step2 | Reaction wi oni; €l ecrystalli
isothiocvanate

Stepl ization
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@
(NHSCN) + Acid (e.g., HCI)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2,6-Dichlorophenylthiourea.

Spectroscopic Characterization Profile

Structural confirmation relies on a combination of spectroscopic techniques. Each method
provides a unique piece of the structural puzzle.[11]

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are essential for
mapping the carbon-hydrogen framework.[12]

o H NMR: Due to the molecule's symmetry, the spectrum is expected to be relatively
simple. The aromatic region should show two signals: a triplet for the proton at the C4
position and a doublet for the two equivalent protons at the C3 and C5 positions. The N-H
protons will appear as two distinct broad singlets, which are exchangeable with D20.

o 18C NMR: The spectrum should display four distinct carbon signals: one for the
thiocarbonyl (C=S) group (typically & > 180 ppm), and three for the aromatic ring (C1,
C2/C6, C3/C5, C4).
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« Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.[11] Key
expected absorption bands include N-H stretching (around 3200-3400 cm~1), aromatic C-H
stretching (~3100 cm™1), C=S stretching (a weaker band around 1200-1300 cm~1), and C-CI
stretching (in the fingerprint region, <800 cm™1).

e Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.[12]
The mass spectrum will show a molecular ion peak (M*) at m/z 220. A characteristic isotopic
pattern (M*, M+2, M+4) in an approximate 9:6:1 ratio will be observed, confirming the
presence of two chlorine atoms.

Protocol: Standard Spectroscopic Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible data for structural validation.
e Sample Preparation (NMR):
1. Accurately weigh 5-10 mg of dry 2,6-Dichlorophenylthiourea.

2. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-ds, as it effectively
solubilizes thioureas and contains exchangeable protons).

3. Transfer the solution to a clean, dry 5 mm NMR tube.
 NMR Data Acquisition:

1. Acquire a *H NMR spectrum using a 400 MHz or higher spectrometer. Standard
parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

2. Acquire a broadband proton-decoupled 3C NMR spectrum. A larger number of scans
(e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

3. Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply
Fourier transformation, phase correction, and baseline correction. Calibrate the chemical
shifts using the residual solvent peak (DMSO-de: & 2.50 for tH, & 39.52 for 13C).

o Sample Preparation and Acquisition (IR):

1. Use an Attenuated Total Reflectance (ATR) accessory for solid-state analysis.
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2. Place a small amount of the crystalline powder directly onto the ATR crystal.
3. Apply pressure to ensure good contact.

4. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm—1,

o Sample Preparation and Acquisition (MS):
1. For a non-volatile solid, Electrospray lonization (ESI) is a suitable technique.

2. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

3. Infuse the solution directly into the ESI source or inject it via an HPLC system.

4. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the
expected molecular weight (e.g., m/z 50-500).

Chapter 3: Applications and Areas of Scientific
Interest

The unique structural features of 2,6-Dichlorophenylthiourea make it a compound of interest
in several scientific domains.

Agrochemical Applications

2,6-Dichlorophenylthiourea has been utilized in agriculture as a plant growth regulator and
herbicide.[1] The proposed mechanism of action involves interference with the synthesis or
transport of plant hormones, such as auxins, leading to the inhibition of growth in unwanted
plants.[1] This mode of action is a common strategy in herbicide design, and the dichlorophenyl
moiety is a well-known feature in many agrochemicals.

Pharmacological Potential of the Phenylthiourea
Scaffold

While specific data on 2,6-Dichlorophenylthiourea is emerging, the broader class of
phenylthiourea derivatives is rich with pharmacological activity.[4][5] Research has
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demonstrated their potential to modulate various biological targets. This compound has been
specifically investigated for potential antimicrobial and antitumor properties.[1] Furthermore, it is
recognized as a process-related impurity or synthetic intermediate for the antihypertensive drug
Clonidine, making its characterization essential for pharmaceutical quality control.[13][14]

Key therapeutic targets associated with phenylthiourea derivatives include:

o Tyrosinase Inhibition: Phenylthiourea is a classic inhibitor of tyrosinase, an enzyme crucial
for melanin synthesis. This has implications for treating hyperpigmentation disorders.[3]

» Kinase Inhibition: Certain N-acetyl-N'-phenylthiourea derivatives have been shown to inhibit
tyrosine kinases like EGFR and HER-2, which are often overexpressed in cancer cells,
thereby blocking downstream proliferation pathways.[3]

 Virulence Factor Inhibition: In the context of infectious diseases, phenylthiourea derivatives
have been developed as allosteric inhibitors of enzymes essential for bacterial survival, such
as the PvdP tyrosinase in Pseudomonas aeruginosa, which is required for the synthesis of
the iron-scavenging siderophore pyoverdine.[15]
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Caption: Potential pharmacological targets of the phenylthiourea scaffold.
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Chapter 4: Safety, Handling, and Toxicology

Ensuring laboratory safety is non-negotiable. Proper handling of 2,6-Dichlorophenylthiourea
IS critical due to its potential toxicity.

Hazard Identification and Precautions

The compound is classified as toxic. All handling should be performed within a certified
chemical fume hood by trained personnel wearing appropriate personal protective equipment
(PPE), including a lab coat, nitrile gloves, and safety glasses with side shields.

Hazard Information  Code Description Reference(s)

Signal Word Danger

Toxic if swallowed, in

Hazard Statements H301+H311+H331 contact with skin, or if
inhaled.
H315 Causes skin irritation. [1]
Causes serious eye
H319 o [1]
irritation.

_ Do not breathe
Precautionary )
P260 dust/fume/gas/mist/va
Statements
pours/spray.

Use only outdoors or
p271 in a well-ventilated

area.

Wear protective

gloves/protective
P280 clothing/eye

protection/face

protection.

Toxicological Insights from Related Compounds
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Direct toxicological studies on 2,6-Dichlorophenylthiourea are not extensively published in
public literature. However, data from structurally related compounds can provide valuable
context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) is a well-studied herbicide with a
defined toxicological profile.[16] Another related compound, 2,6-dichlorobenzonitrile, has been
shown to be toxic to the olfactory mucosa, highlighting a potential route of toxicity for inhaled
dichlorinated aromatic compounds.[17] These findings underscore the importance of avoiding
inhalation and dermal contact when working with 2,6-Dichlorophenylthiourea.

Conclusion

2,6-Dichlorophenylthiourea (CAS 6590-91-6) is a compound with established utility and
significant potential. Its well-defined physicochemical properties and accessible synthetic
routes make it a practical tool for organic chemists. While its application in agriculture is noted,
its true potential may lie in the field of medicinal chemistry. As a member of the
pharmacologically versatile phenylthiourea family, it represents a promising scaffold for the
development of novel therapeutic agents targeting enzymes implicated in cancer, infectious
diseases, and other conditions. Future research should focus on a systematic evaluation of its
biological activity profile and a comprehensive assessment of its toxicological properties to fully
unlock its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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